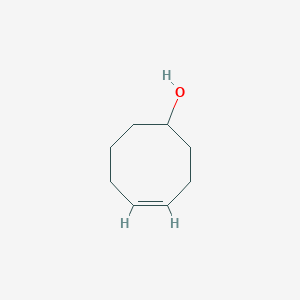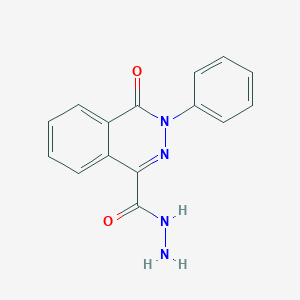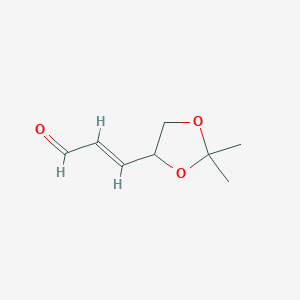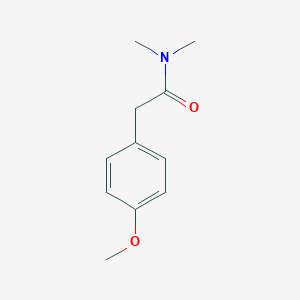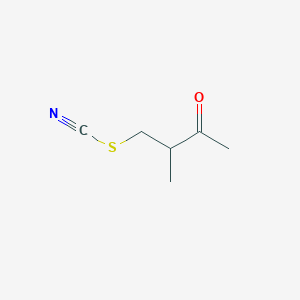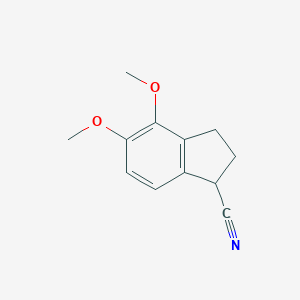
1-Cyano-4,5-dimethoxyindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-4,5-dimethoxyindan, also known as 2C-G-N, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the popular psychedelic drug 2C-G and has been studied extensively for its potential as a research chemical.
Mechanism Of Action
The mechanism of action of 1-Cyano-4,5-dimethoxyindan is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Cyano-4,5-dimethoxyindan are similar to those of other phenethylamines. It has been shown to induce changes in perception, mood, and thought processes, and can also cause physical effects such as increased heart rate and blood pressure.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Cyano-4,5-dimethoxyindan in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is the potential for adverse effects on test subjects, which must be carefully monitored and controlled.
Future Directions
There are several potential future directions for research on 1-Cyano-4,5-dimethoxyindan. One area of interest is the development of new compounds that are more selective for specific serotonin receptors, which could lead to the development of new treatments for conditions such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyano-4,5-dimethoxyindan and its potential applications in various fields of study.
Synthesis Methods
The synthesis of 1-Cyano-4,5-dimethoxyindan involves several steps, starting with the reaction of 2,3-dimethoxytoluene with benzaldehyde to form 2,3-dimethoxyphenylpropene. The propene is then reacted with malononitrile to form a cyano-substituted intermediate, which is subsequently cyclized with sodium ethoxide to produce the final product, 1-Cyano-4,5-dimethoxyindan.
Scientific Research Applications
1-Cyano-4,5-dimethoxyindan has been studied extensively for its potential as a research chemical. It has been shown to exhibit psychedelic effects similar to those of other phenethylamines, such as 2C-B and mescaline. Additionally, it has been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its psychoactive effects.
properties
CAS RN |
100449-14-7 |
|---|---|
Product Name |
1-Cyano-4,5-dimethoxyindan |
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4,5-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-9-8(7-13)3-4-10(9)12(11)15-2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
GTBOZNQVSQMVJH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
synonyms |
2,3-DIHYDRO-4,5-DIMETHOXY-1H-INDENE-1-CARBONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



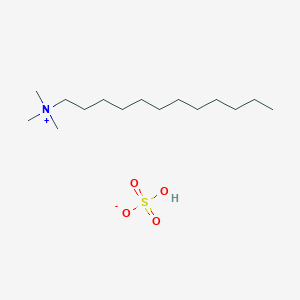
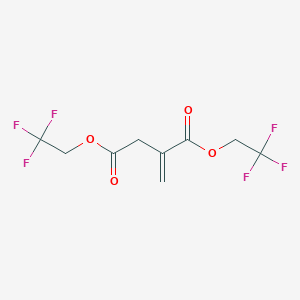
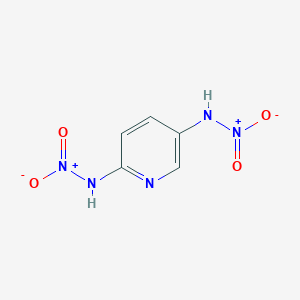
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)

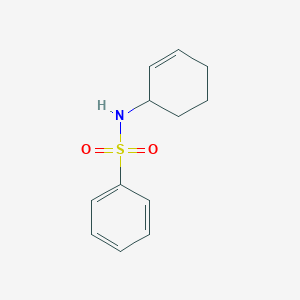
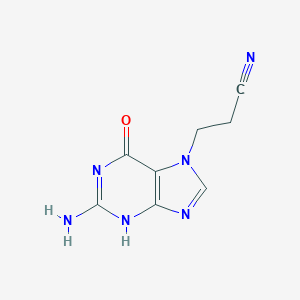
![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)
